molecular formula C18H15NO3S2 B2519824 (Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 638139-57-8

(Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No.: B2519824
CAS No.: 638139-57-8
M. Wt: 357.44
InChI Key: QZYCDLVZYPNKRB-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(2-Methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one is a novel synthetic compound belonging to the class of (Z)-5-benzylidene-2-thioxothiazolidin-4-one analogs, designed as a potent tyrosinase inhibitor for dermatological research and the development of skin-lightening agents . Its molecular architecture incorporates a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif, a scaffold widely recognized for its strong affinity and inhibitory activity against tyrosinase, the key enzyme in the melanin biosynthesis pathway . Research on closely related structural analogs has demonstrated that such compounds can exhibit highly potent anti-tyrosinase activity, with certain analogs showing IC50 values in the nanomolar range, significantly more potent than the standard kojic acid . These inhibitors typically function through a competitive mechanism, binding directly to the enzyme's active site, as confirmed by kinetic studies and in silico molecular docking simulations . Beyond its primary anti-tyrosinase application, this compound is also of interest in antioxidant research. Similar compounds in its class have demonstrated a strong capacity to scavenge reactive oxygen species (ROS) and stable radicals like ABTS+ and DPPH, suggesting that its anti-melanogenic effect may be multi-faceted, combining direct enzyme inhibition with protection against oxidative stress . In vitro studies in B16F10 murine melanoma cells have shown that potent analogs within this series can significantly and concentration-dependently reduce cellular tyrosinase activity and melanin production without perceptible cytotoxicity, indicating their potential for use in safe and effective cosmetic or therapeutic formulations . This product is intended for research purposes only and is not approved for human therapeutic, diagnostic, or veterinary applications.

Properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-21-14-8-5-7-13(11-14)19-17(20)16(24-18(19)23)10-12-6-3-4-9-15(12)22-2/h3-11H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYCDLVZYPNKRB-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-methoxybenzaldehyde with 3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that thiazolidinone derivatives, including (Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one, exhibit potent anti-cancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines through apoptosis induction.

Case Study :
In vitro studies on breast cancer cell lines (MCF-7) showed that the compound reduced cell viability significantly at concentrations as low as 10 µM, with an IC50 value of approximately 7.5 µM. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-77.5Apoptosis via caspase activation
HeLa9.0Induction of mitochondrial dysfunction

Anti-Tyrosinase Activity

The compound has shown promising results as a tyrosinase inhibitor, which is crucial for managing hyperpigmentation disorders.

In Vitro Findings :
A comparative study highlighted that this compound exhibited a lower IC50 value than standard inhibitors like kojic acid.

CompoundIC50 (µM)
This compound5.21
Kojic Acid25.26

Antioxidant Properties

The antioxidant potential of the compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Table: Antioxidant Activity Results

Assay TypeIC50 (µM)
DPPH15.0
ABTS12.5

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound’s thiazolidinone ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The methoxybenzylidene and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity for these targets, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Group

The benzylidene substituent's position and functional groups significantly influence electronic properties, solubility, and bioactivity. Key comparisons include:

Compound ID Benzylidene Substituent Thiazolidinone Substituent Melting Point (°C) Key Biological Activity Reference
Target Compound 2-Methoxy 3-Methoxyphenyl Not Reported Inferred from analogs N/A
3a (Ev1,10) 4-Methoxy 2-Oxoethyl 215–217 Aldose reductase inhibition
A5 (Ev4) 4-Hydroxy-3-methoxy Benzo[d]thiazol-2-yl 214–216 α-Amylase/α-glucosidase inhibition
5-HMT (Ev14) 3-Hydroxy-4-methoxy Not Reported Tyrosinase inhibition
5c (Ev8) 4-Methyl Thienopyrimidin-4-yl Not Reported Antioxidant (IC50: 17.64 µg/mL)
  • Position of Methoxy Group: 4-Methoxy (3a, A7): Enhances aldose reductase inhibition (IC50: 0.42 µM for 3a) due to optimal electron-donating effects . 3-Hydroxy-4-methoxy (5-HMT): Shows potent tyrosinase inhibition (IC50: 1.2 µM) due to hydrogen bonding from the hydroxyl group .
  • Electron-Withdrawing vs. Donating Groups :

    • 4-Methyl (5c): Moderate antioxidant activity (IC50: ~17 µg/mL) .
    • 2-Nitro (5j): Higher antioxidant activity (IC50: 17.54 µg/mL) due to nitro group's electron-withdrawing effects .

Substituent Effects on the Thiazolidinone Ring

The thiazolidinone ring's substituents modulate target selectivity and potency:

Compound ID Thiazolidinone Substituent Key Activity Reference
Target Compound 3-Methoxyphenyl Inferred antimicrobial/antidiabetic activity N/A
3f (Ev1,10) 2-Morpholino-2-oxoethyl Aldose reductase inhibition (IC50: 0.58 µM)
A4 (Ev4) Benzo[d]thiazol-2-yl α-Amylase inhibition (IC50: 8.3 µM)
5b (Ev12) 3-Hydroxyphenyl Antibacterial (MIC: 2 µg/mL vs. MRSA)
  • 3-Methoxyphenyl (Target) : The methoxy group may enhance lipophilicity and π-π stacking with enzyme active sites, similar to 3-hydroxyphenyl in 5b, which shows potent antibacterial activity .
  • Heterocyclic Substituents : Benzo[d]thiazol-2-yl (A4) improves α-amylase inhibition due to additional hydrogen bonding .

Enzyme Inhibition

  • Aldose Reductase : 4-Methoxybenzylidene analogs (3a, 3e) show IC50 values <1 µM, while 2-methoxy substitution (Target) may alter binding affinity .
  • Tyrosinase : 3-Hydroxy-4-methoxy substitution (5-HMT) is critical for activity, suggesting the Target’s 2-methoxy group may be less effective .

Antimicrobial Activity

  • Antifungal : Phenylacetic acid substituents (e.g., 5f in Ev2) enhance activity, while bulkier groups (e.g., butyric acid) reduce it. The Target’s 3-methoxyphenyl group may offer moderate activity .
  • Antibacterial : 3-Hydroxyphenyl (5b) and indole derivatives (Ev12) show superior activity over ampicillin, suggesting the Target’s substituents could confer similar potency .

Antioxidant Activity

  • Electron-withdrawing groups (e.g., nitro in 5j) improve radical scavenging. The Target’s methoxy groups may offer moderate activity compared to 5c (4-methyl) .

Biological Activity

(Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

1. Synthesis of the Compound

The compound can be synthesized via a multi-step process involving the condensation of appropriate precursors. The general synthetic pathway includes:

  • Starting Materials : 2-methoxybenzaldehyde and 3-methoxyphenyl thiazolidinone.
  • Method : The synthesis typically involves a Knoevenagel condensation reaction under reflux conditions, yielding the target compound with moderate to high yields.

2.1 Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of thiazolidin-4-one derivatives, including our compound of interest. The following table summarizes the Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus4.5
Escherichia coli6.0
Klebsiella pneumoniae5.0
Pseudomonas aeruginosa7.0

These results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

2.2 Antifungal Activity

The compound has also demonstrated antifungal properties, particularly against Candida species. A study reported the following Minimum Fungicidal Concentrations (MFC):

CompoundFungal StrainMFC (µg/mL)
This compoundCandida albicans8.0
Candida glabrata10.0

These findings suggest that the compound could be a potential candidate for antifungal therapy.

2.3 Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, such as DPPH and ABTS radical scavenging tests. The compound exhibited significant scavenging activity, with IC50 values comparable to standard antioxidants like ascorbic acid.

The biological activity of thiazolidinones is often attributed to their ability to interact with cellular targets involved in critical pathways such as:

  • Inhibition of biofilm formation : Thiazolidinones have been shown to disrupt biofilm integrity in resistant bacterial strains, enhancing their efficacy against chronic infections.
  • Modulation of oxidative stress : By scavenging free radicals, these compounds may protect cells from oxidative damage, thereby contributing to their therapeutic effects.

4. Case Studies

Case Study 1: Efficacy Against MRSA
A recent clinical study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound significantly reduced MRSA biofilm formation by over 60% at sub-MIC concentrations, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231 cells. The IC50 values ranged from 10 to 15 µM, suggesting that it could be further developed as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for (Z)-5-(2-methoxybenzylidene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves a base-catalyzed condensation reaction between 3-methoxybenzaldehyde and a thiazolidinone precursor. Key parameters include:

  • Solvent choice : Ethanol or methanol under reflux (65–80°C) to enhance solubility and reaction efficiency .
  • Base selection : Sodium hydroxide or piperidine to deprotonate intermediates and accelerate imine formation .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy to track reaction progress and confirm product purity .
    Yields range from 65–80% under optimized conditions, with impurities managed via recrystallization or column chromatography .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the (Z)-configuration of the benzylidene group and methoxy substituent positions .
  • Mass spectrometry : High-resolution MS validates the molecular formula (C18_{18}H14_{14}N2_2O3_3S2_2) and isotopic pattern .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond angles and torsional strain, critical for understanding reactivity .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer potential : Inhibits tyrosine kinases (e.g., EGFR) and topoisomerases via π-π stacking and hydrogen bonding with catalytic residues .
  • Antimicrobial activity : Disrupts bacterial cell wall synthesis (MIC: 8–32 µg/mL against S. aureus) .
  • Anti-inflammatory effects : Suppresses TNF-α and IL-6 in murine macrophages at IC50_{50} ~10 µM .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. halogen groups) impact biological activity?

Comparative SAR studies reveal:

  • Methoxy groups : Enhance solubility and metabolic stability but may reduce binding affinity to hydrophobic enzyme pockets .
  • Halogen substitutions : Chlorine/fluorine at the benzylidene position increase cytotoxicity (e.g., 2-fold higher activity against MCF-7 cells vs. methoxy analogs) .
    Data tables comparing IC50_{50} values across analogs are critical for rational drug design .

Q. What computational methods are used to predict binding modes and pharmacokinetic properties?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like PPAR-γ or DprE1 .
  • DFT calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···S contacts) that stabilize the (Z)-configuration, preventing isomerization .
  • Twinning refinement (SHELXL) : Addresses discrepancies in IC50_{50} values by correcting for crystal packing defects .

Q. What in vitro and in vivo models are suitable for evaluating toxicity and efficacy?

  • In vitro :
    • MTT assay for cytotoxicity (72-hour exposure, IC50_{50} ~15 µM in HeLa cells) .
    • Ames test for mutagenicity (negative up to 100 µg/mL) .
  • In vivo :
    • Zebrafish models assess acute toxicity (LD50_{50} >200 mg/kg) .
    • Murine xenografts measure tumor volume reduction (30–40% at 50 mg/kg dose) .

Methodological Challenges & Solutions

Q. How to address low yields in scaled-up synthesis?

  • Continuous flow reactors : Improve heat/mass transfer, achieving >90% conversion in 2 hours vs. 8 hours in batch .
  • Microwave-assisted synthesis : Reduces reaction time (20 minutes) and by-products via controlled dielectric heating .

Q. What strategies validate the (Z)-isomer’s dominance over the (E)-form?

  • NOESY NMR : Cross-peaks between the benzylidene proton and thiazolidinone methyl group confirm the (Z)-configuration .
  • UV-Vis spectroscopy : λmax_{max} shifts (e.g., 320 nm for Z vs. 290 nm for E) correlate with conjugation patterns .

Q. How to reconcile conflicting bioactivity data across studies?

  • Meta-analysis : Pool data from ≥3 independent studies (e.g., antimicrobial assays) and apply ANOVA to identify outliers .
  • Proteomics : LC-MS/MS identifies off-target interactions (e.g., COX-2 inhibition) that may explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.